

Application Note: Ternary Complex Formation Assays for VHL-Recruiting PROTACs

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Compound of Interest

Compound Name: (S,R,S)-AHPC-C4-NH2
dihydrochloride

Cat. No.: B15541869

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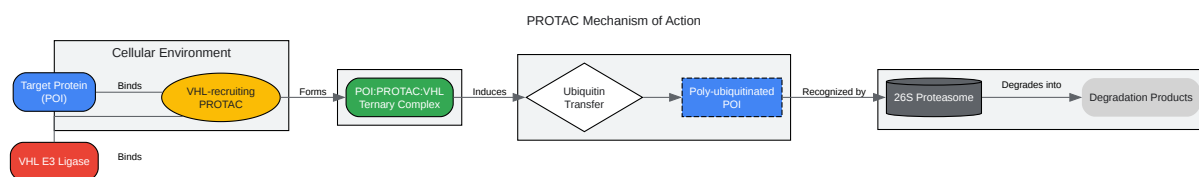
Audience: Researchers, scientists, and drug development professionals.

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic molecules that leverage the cell's own protein disposal machinery, the Ubiquitin-Proteasome System (UPS), to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of two distinct ligands connected by a flexible linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[3][4]

One of the most frequently utilized E3 ligases in PROTAC design is the von Hippel-Lindau (VHL) protein, which is the substrate recognition component of the CRL2^{VHL} complex.[1][5][6] The fundamental mechanism of a VHL-recruiting PROTAC involves inducing the formation of a key intermediate "ternary complex" comprising the POI, the PROTAC, and the VHL E3 ligase.[7][8][9] This proximity-induced event facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, effectively removing it from the cell.[1]

The formation, stability, and kinetics of this ternary complex are critical determinants of a PROTAC's degradation efficiency and selectivity.[8] Therefore, robust and quantitative assays to characterize the ternary complex are indispensable for the rational design and optimization of effective PROTAC degraders. This application note provides an overview of common assays and detailed protocols for characterizing VHL-recruiting PROTACs.



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Caption: PROTACs form a ternary complex with the target protein and VHL E3 ligase, leading to ubiquitination and proteasomal degradation of the target.

Overview of Assay Technologies

A variety of biophysical and cell-based methods are available to measure and characterize PROTAC-induced ternary complex formation. The choice of assay depends on the specific question being addressed, such as determining binding affinities, kinetics, thermodynamics, or confirming complex formation in a physiological context.[10]

Biophysical (In Vitro) Assays: These assays utilize purified proteins to provide quantitative data on the molecular interactions underpinning ternary complex formation.

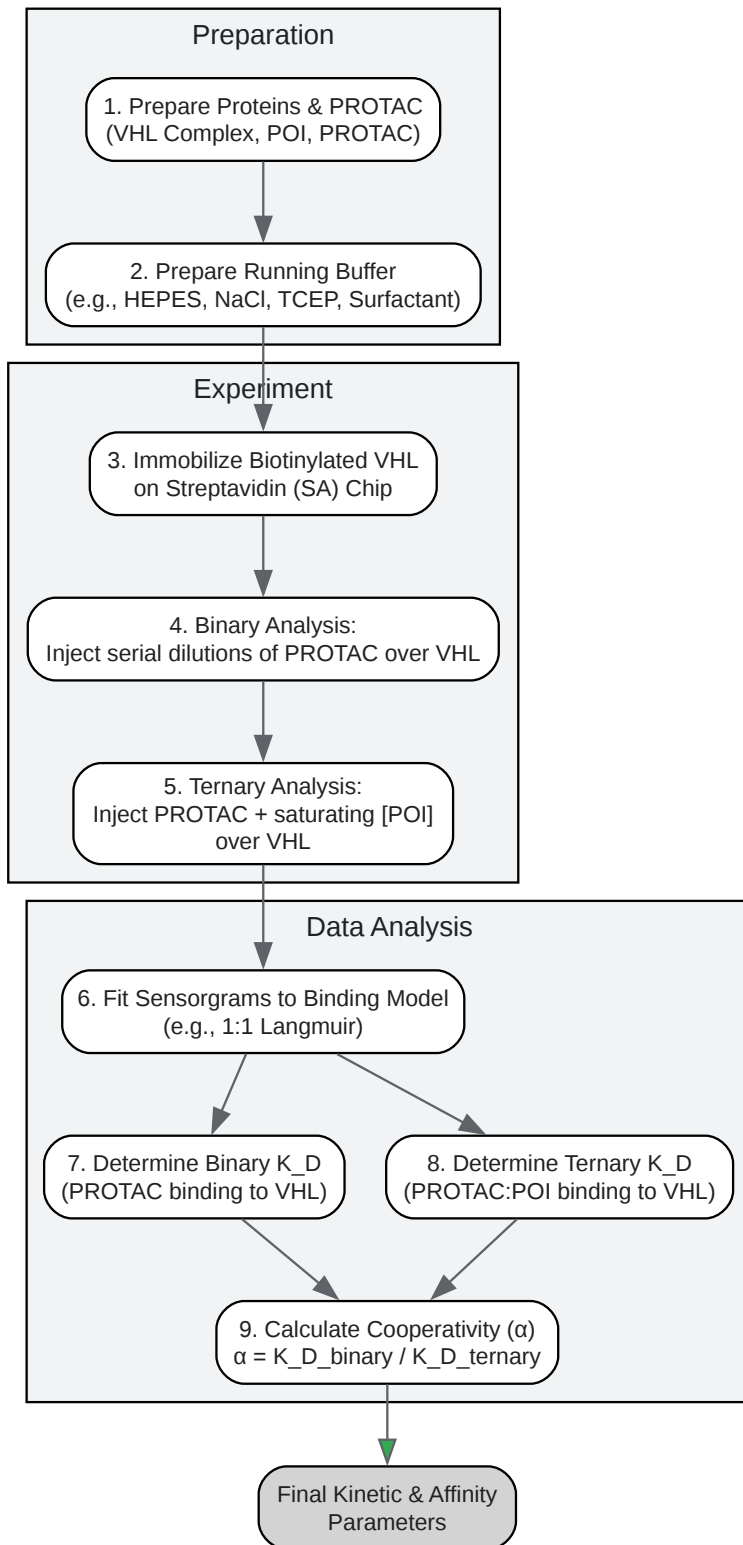
- **Surface Plasmon Resonance (SPR):** A label-free technique that provides real-time kinetic data (k_{on} , k_{off}) and affinity (K_D) for both binary and ternary interactions.[9][11][12][13]
- **Isothermal Titration Calorimetry (ITC):** Considered the gold standard for measuring the thermodynamics of binding, providing information on binding affinity (K_D), enthalpy (ΔH), and stoichiometry (n), which is crucial for determining cooperativity.[10][14][15]

- Bio-Layer Interferometry (BLI): Similar to SPR, BLI measures real-time binding but is often higher throughput, though it may have sensitivity limitations for small molecule interactions. [\[15\]](#)[\[16\]](#)
- AlphaLISA®/HTRF®: These are proximity-based immunoassays that generate a signal when two tagged proteins are brought close together by the PROTAC, suitable for high-throughput screening. [\[8\]](#)[\[17\]](#)[\[18\]](#)
- Fluorescence Polarization (FP): An economical and rapid assay used to measure binary and ternary binding affinities in solution. [\[10\]](#)[\[14\]](#)

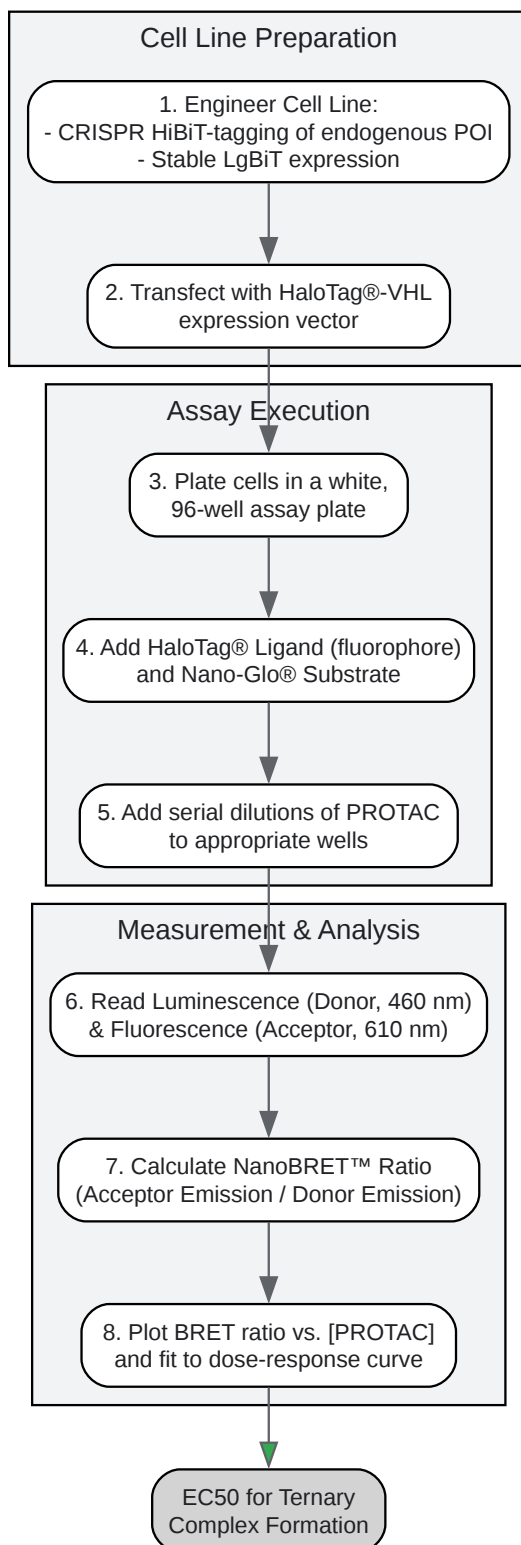
Cell-Based (In Cellulo) Assays: These methods measure ternary complex formation within a live-cell environment, providing more physiologically relevant data.

- NanoBRET™ Assay: A proximity-based assay that measures bioluminescence resonance energy transfer between a NanoLuciferase-tagged protein and a fluorescently-labeled partner when brought together by a PROTAC in live cells. [\[7\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)
- Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring changes in protein thermal stability upon ligand binding. [\[22\]](#)[\[23\]](#) Ternary complex formation can further stabilize the target protein, leading to a detectable thermal shift. [\[10\]](#)

SPR Experimental Workflow



NanoBRET™ Experimental Workflow



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